N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
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Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a compound that belongs to the class of benzamide derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as an antagonist to the CCR5 receptor . It contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . This disruption prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound was designed considering bioisosterism and pharmacokinetic parameters
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells, which can slow the progression of the infection . This is achieved by blocking the CCR5 receptor, which is essential for the virus to enter the cell .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of the CCR5 receptor on the cell surface is necessary for the compound to exert its antagonistic effect . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The residue is then purified by column chromatography using a solvent system such as ethyl acetate/hexane to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-piperidin-4-yl)benzamide: A similar compound with a benzyl group instead of a methoxyethyl group.
N-(1-benzyl-piperidin-4-yl)-4-methoxy-benzamide: Contains a methoxy group on the benzamide moiety.
N-(1-benzyl-piperidin-4-yl)-2-methyl-benzamide: Features a methyl group on the benzamide moiety .
Uniqueness
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMTLHAKZSNIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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